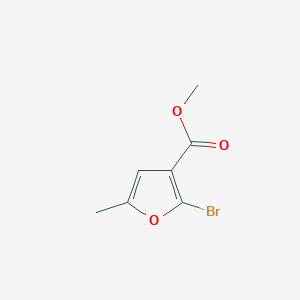

Methyl 2-bromo-5-methylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

methyl 2-bromo-5-methylfuran-3-carboxylate |

InChI |

InChI=1S/C7H7BrO3/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 |

InChI Key |

VPGPGADACRUIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)Br)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo 5 Methylfuran 3 Carboxylate

Direct Halogenation Approaches to the Furan (B31954) Core

Direct halogenation of an existing furan scaffold is often the most straightforward approach to introduce a halogen atom onto the furan ring. However, the regioselectivity of this electrophilic substitution is highly dependent on the nature and position of the existing substituents on the furan ring.

The precursor for the direct bromination to obtain Methyl 2-bromo-5-methylfuran-3-carboxylate is Methyl 5-methylfuran-3-carboxylate. A common and relatively mild brominating agent for electron-rich aromatic and heterocyclic compounds is N-Bromosuccinimide (NBS).

The outcome of the reaction of Methyl 5-methylfuran-3-carboxylate with NBS is highly dependent on the reaction conditions, particularly the presence or absence of a radical initiator. In the absence of a radical initiator and typically in a polar solvent, NBS can act as a source of electrophilic bromine, which would be expected to attack the electron-rich furan ring. The directing effects of the substituents on the furan ring play a crucial role in determining the position of bromination. The methyl group at the 5-position is an activating group and directs electrophilic substitution to the adjacent C4 and C2 positions. The methyl carboxylate group at the 3-position is a deactivating group and would direct substitution away from the C2 and C4 positions. The interplay of these electronic effects determines the ultimate regioselectivity.

However, it has been reported that the bromination of similar compounds, such as ethyl 2-methylfuran-3-carboxylate and ethyl 5-methylfuran-3-carboxylate, with NBS proceeds exclusively at the methyl group to yield mono- and dibromides, depending on the reagent ratio. This suggests that under certain conditions, a radical mechanism may be favored over an electrophilic aromatic substitution pathway. To achieve bromination on the furan ring, conditions that favor electrophilic substitution, such as the use of a polar solvent and the absence of light or radical initiators, would be necessary.

Table 1: Potential Bromination Products of Methyl 5-methylfuran-3-carboxylate with NBS

| Product Name | Position of Bromination | Reaction Condition Favoring Formation |

| This compound | Furan Ring (C2) | Polar solvent, no radical initiator |

| Methyl 4-bromo-5-methylfuran-3-carboxylate | Furan Ring (C4) | Polar solvent, no radical initiator |

| Methyl 5-(bromomethyl)furan-3-carboxylate | Methyl Group | Radical initiator (e.g., AIBN, light) |

Achieving regioselective bromination at the C2 position of Methyl 5-methylfuran-3-carboxylate requires careful control of the reaction conditions to favor electrophilic attack at this specific site. The C2 and C5 positions (α-positions) of the furan ring are generally the most reactive towards electrophiles. In the case of the starting material, the C5 position is already substituted with a methyl group. Therefore, the C2 position is the most likely site for electrophilic attack.

Strategies to enhance the regioselectivity of bromination include:

Choice of Brominating Agent: Using a milder brominating agent than elemental bromine can sometimes improve selectivity.

Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the regiochemical outcome.

Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions.

For instance, the bromination of 2-methylfuran (B129897) in dimethylformamide (DMF) has been shown to be an effective method for producing 2-bromo-5-methylfuran (B145496). imperial.ac.uk This suggests that similar conditions could potentially be applied to the synthesis of this compound.

A variety of catalytic and stoichiometric brominating reagents can be employed for the halogenation of furan derivatives. These reagents can offer different levels of reactivity and selectivity compared to NBS or elemental bromine.

Table 2: Examples of Brominating Reagents for Aromatic Compounds

| Reagent | Type | Notes |

| Bromine (Br₂) | Stoichiometric | Highly reactive, can lead to over-bromination and lack of selectivity. |

| N-Bromosuccinimide (NBS) | Stoichiometric | Milder than Br₂, can participate in both electrophilic and radical pathways. |

| Pyridinium tribromide | Stoichiometric | A solid, safer alternative to liquid bromine. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Stoichiometric | Another stable and easy-to-handle source of electrophilic bromine. |

| Bromodimethylsulfonium bromide | Stoichiometric | Can provide regioselective bromination in some cases. |

Multi-step Convergent and Linear Synthetic Routes

When direct halogenation proves to be unselective or low-yielding, multi-step synthetic routes offer an alternative approach to construct the target molecule. These can be either linear, where the molecule is built step-by-step, or convergent, where different fragments of the molecule are synthesized separately and then combined.

This approach involves starting with a furan derivative that already contains some of the required functional groups and then introducing the remaining substituents through a series of reactions. For example, one could envision a synthesis starting from a furan-3-carboxylate and introducing the methyl and bromo groups in subsequent steps.

A potential, though not explicitly documented, synthetic pathway could involve the following conceptual steps:

Starting Material: Methyl furan-3-carboxylate.

Introduction of the Methyl Group: This could potentially be achieved through a Friedel-Crafts alkylation or a more complex sequence involving lithiation and reaction with an electrophilic methyl source. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Bromination: Once the methyl group is in place at the C5 position, the resulting Methyl 5-methylfuran-3-carboxylate could be brominated as described in the direct halogenation section.

Given the challenges in controlling the regioselectivity of direct functionalization, building the ring with the substituents already in place is often a more viable strategy.

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like furan. These reactions typically involve the combination of two or more smaller molecules to form the cyclic system. Subsequent functionalization, such as halogenation, can then be performed on the formed furan ring.

While specific cycloaddition routes to this compound are not readily found in the literature, one can conceptualize a synthesis based on known furan-forming cycloadditions. For example, a [3+2] cycloaddition strategy could be employed.

A general, hypothetical cycloaddition approach might involve:

Formation of a Substituted Furan: A cycloaddition reaction between a suitable three-atom component and a two-atom component could be designed to produce a furan ring with the desired methyl and carboxylate groups.

Halogenation: The resulting substituted furan could then be subjected to bromination to introduce the bromine atom at the C2 position.

Patents often describe various cycloaddition reactions for the preparation of substituted heterocycles, which could potentially be adapted for the synthesis of this specific furan derivative. epo.org

One-Pot and Cascade Reactions in Target Compound Synthesis

The development of one-pot and cascade reactions is highly desirable as they enhance synthetic efficiency by reducing the number of work-up and purification steps, saving time, and minimizing waste. For the synthesis of this compound, a plausible one-pot approach could be conceptualized based on established furan synthesis methodologies, such as the Feist-Bénary synthesis or variations thereof.

One potential cascade approach involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgambeed.comresearchgate.netdeepdyve.com Specifically, the synthesis could commence from an appropriately substituted α-bromo ketone and a β-ketoester. For instance, the reaction of a bromo-substituted acetoacetate (B1235776) derivative with a suitable α-haloketone could, in principle, lead to the desired furan core in a single pot. An unprecedented silver carbonate and DBU-mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates has been reported to yield 2,5-disubstituted furan-3-carboxylates, suggesting a potential route if the appropriate starting materials are synthesized. rsc.org In the absence of the silver salt, isomeric 2,4-disubstituted furan-3-carboxylates are formed. rsc.org

Another conceptual one-pot synthesis could involve the Paal-Knorr reaction, which typically utilizes a 1,4-dicarbonyl compound as a precursor. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iqyoutube.comyoutube.com A hypothetical cascade sequence could start with simpler, acyclic precursors that first react to form the requisite 1,4-dicarbonyl intermediate in situ, which then undergoes acid-catalyzed cyclization and dehydration to the furan ring. The challenge in this approach for the target molecule lies in the regioselective introduction of the bromine atom and the methyl and carboxylate groups.

While a dedicated one-pot synthesis for this compound is not documented, the principles of cascade catalysis offer a promising avenue for future research. For example, a reaction sequence could be designed where the furan ring is first formed, followed by a sequential, in-situ bromination. However, the reactivity of the furan ring and its substituents would need to be carefully managed to ensure the desired regioselectivity.

Optimization of Synthetic Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. This involves a systematic study of parameters such as catalysts, solvents, temperature, and reaction time. For the proposed multi-step synthesis of this compound, optimization would be required for each step.

A plausible multi-step synthesis could involve the initial preparation of 2-bromo-5-methylfuran, followed by carboxylation at the 3-position and subsequent esterification. The synthesis of 2-bromo-5-methylfuran can be achieved by the bromination of 2-methylfuran. imperial.ac.ukchemicalbook.com The subsequent carboxylation of the furan ring is a more challenging step, but methods for the carboxylation of furan derivatives have been reported. rsc.orgsoton.ac.uk

Alternatively, a more convergent approach based on the Feist-Bénary or Paal-Knorr synthesis would require optimization of the cyclization step. The choice of catalyst, often an acid or a base, and the reaction temperature can significantly influence the outcome of these reactions.

The following tables provide examples of reaction conditions and yields for analogous furan syntheses and bromination reactions, which can serve as a starting point for the optimization of the synthesis of the target compound.

Table 1: Examples of Furan Synthesis Optimization

| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,4-Diketones | p-Toluene sulfonic acid | Benzene (B151609) | Reflux | Not specified | wikipedia.org |

| α-Haloketones and β-Dicarbonyls | Pyridine | Not specified | Not specified | Good | wikipedia.org |

| 3-Substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates | Ag₂CO₃, DBU | DMF | 60 | Varies | researchgate.net |

| 1,4-Dicarbonyl compounds | Phosphoric acid | None | Not specified | Good | researchgate.net |

Table 2: Examples of Furan Bromination Optimization

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Methylfuran | Bromine | DMF | Ambient | 2-Bromo-5-methylfuran | 36 | chemicalbook.com |

| Furan | Bromine | CCl₄ | Not specified | 2-Bromofuran and 2,5-dibromofuran | Varies | cdnsciencepub.com |

| Fraxinellone (B1674054) | NBS | CH₂Cl₂ | 40 | Brominated fraxinellone derivatives | Good | nih.gov |

| Activated aromatic compounds | NBS | Tetrabutylammonium bromide | Not specified | Brominated aromatic compounds | High | organic-chemistry.org |

These tables illustrate that the choice of reagents and conditions can have a profound impact on the efficiency and selectivity of furan synthesis and functionalization.

Green Chemistry Principles and Sustainable Synthesis Considerations

The application of green chemistry principles is of paramount importance in modern organic synthesis to minimize the environmental impact of chemical processes. rsc.orgresearchgate.netacs.org For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy: The Paal-Knorr and Feist-Bénary syntheses are condensation reactions that typically generate water as the primary byproduct, which is environmentally benign. However, to maximize atom economy, it is crucial to select starting materials that are efficiently incorporated into the final product.

Use of Safer Solvents: The choice of solvent is a critical factor in green chemistry. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or solvent-free conditions. researchgate.netmdpi.comresearchgate.net For instance, some furan syntheses have been successfully carried out in aqueous media or under solvent-free conditions, which significantly reduces the environmental footprint of the process. cdnsciencepub.com

Use of Greener Reagents: The use of hazardous reagents should be avoided. For the bromination step, molecular bromine (Br₂) is highly toxic and corrosive. cdnsciencepub.com A greener alternative is N-bromosuccinimide (NBS), which is a solid and easier to handle. organic-chemistry.orgresearchgate.netresearchgate.netnsf.govacs.org The use of NBS often leads to higher selectivity and milder reaction conditions. Furthermore, catalytic methods for bromination are being developed to reduce the amount of waste generated. nsf.gov

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. Catalytic approaches to furan synthesis and functionalization can lead to higher efficiency, selectivity, and reduced waste. rsc.orgrsc.org For example, the use of recyclable solid acid catalysts in the Paal-Knorr synthesis can simplify the purification process and reduce environmental impact. researchgate.net

Renewable Feedstocks: Furan derivatives can often be sourced from renewable biomass. researchgate.netacs.org Furfural, a key platform chemical derived from the dehydration of C5 sugars, can be a starting point for the synthesis of various furan compounds. researchgate.net Exploring synthetic routes that start from bio-based feedstocks would significantly enhance the sustainability of the synthesis of this compound.

By integrating these green chemistry principles into the design of the synthetic route, it is possible to develop a more sustainable and environmentally friendly process for the production of this compound.

Chemical Reactivity and Transformation Studies of Methyl 2 Bromo 5 Methylfuran 3 Carboxylate

Reactivity of the Bromine Atom at the Furan (B31954) C-2 Position

The bromine atom attached to the C-2 position of the furan ring is a key site for chemical modification. Its reactivity is central to the utility of Methyl 2-bromo-5-methylfuran-3-carboxylate as a building block in organic synthesis.

Nucleophilic Substitution Reactions with Various Nucleophiles

The carbon-bromine bond in 2-bromofurans can undergo nucleophilic substitution, where a nucleophile replaces the bromide ion. libretexts.orgyoutube.com This reaction is a fundamental process for introducing a wide range of functional groups onto the furan ring. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bonded to the bromine. youtube.comlibretexts.org The reaction can proceed through different mechanisms, such as the SN2 pathway, which involves a concerted, second-order process. libretexts.orgmasterorganicchemistry.com In this mechanism, the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.com

The efficiency and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, hydroxide (B78521) ions can act as nucleophiles, leading to the formation of the corresponding hydroxy derivative. libretexts.org The reaction of bromoethane (B45996) with hydroxide ions serves as a classic example of nucleophilic substitution. youtube.com

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | Methyl 2-hydroxy-5-methylfuran-3-carboxylate | Nucleophilic Aromatic Substitution |

| Alkoxides (RO⁻) | Methyl 2-alkoxy-5-methylfuran-3-carboxylate | Nucleophilic Aromatic Substitution |

| Amines (RNH₂) | Methyl 2-amino-5-methylfuran-3-carboxylate | Nucleophilic Aromatic Substitution |

| Thiolates (RS⁻) | Methyl 2-(alkylthio)-5-methylfuran-3-carboxylate | Nucleophilic Aromatic Substitution |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions represent a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position of this compound makes it an excellent substrate for these transformations.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving organic halides. nih.gov These reactions have become indispensable in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. youtube.com This method is highly versatile for creating carbon-carbon bonds. youtube.com For instance, 2,5-dibromo-3-methylthiophene (B84023) has been successfully used in Suzuki coupling reactions to synthesize novel thiophene (B33073) derivatives. nih.govresearchgate.net The reaction tolerates a wide range of functional groups. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(0) catalyst, Base | 2-Aryl-5-methylfuran derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | 2-Alkynyl-5-methylfuran derivative |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 2-Alkyl/Aryl-5-methylfuran derivative |

| Hiyama | Organosilane | Pd or Ni catalyst | 2-Aryl/Alkenyl-5-methylfuran derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand | 2-Amino-5-methylfuran derivative |

Understanding the mechanism of cross-coupling reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often focus on identifying the active catalytic species, the role of ligands and additives, and the rate-determining step of the catalytic cycle.

For example, in palladium-catalyzed desulfinative cross-coupling reactions, mechanistic studies have revealed that the catalyst's resting state and the turnover-limiting step can vary depending on the nature of the coupling partners. nih.gov In some cases, transmetalation is the rate-limiting step, while in others, the elimination of a small molecule like sulfur dioxide from a palladium(II) complex is turnover-limiting. nih.gov The use of additives like potassium carbonate can also play a dual role, such as removing byproducts and accelerating key steps in the catalytic cycle. nih.gov

The development of solid-state cross-coupling reactions using mechanochemistry is an emerging area. springernature.com In these solvent-free methods, olefin additives have been found to act as molecular dispersants for the palladium catalyst, facilitating the reaction in the solid state. nih.gov

Free Radical Reactions and Radical Initiated Transformations

Free radical reactions involve intermediates with unpaired electrons, known as free radicals. masterorganicchemistry.com These reactions are typically initiated by light (photochemical reactions) or a radical initiator. ucr.edulibretexts.org The process generally consists of three stages: initiation, propagation, and termination. youtube.com

In the context of halogenated compounds, a halogen atom can be abstracted by a radical, leading to a carbon-centered radical. This radical can then participate in further reactions. For example, the reaction of alkanes with bromine in the presence of UV light proceeds via a free radical substitution mechanism. libretexts.org The bromine molecule is first broken down into two bromine radicals (initiation). youtube.com A bromine radical then abstracts a hydrogen atom from the alkane, forming HBr and an alkyl radical (propagation). youtube.com This alkyl radical then reacts with another bromine molecule to form the bromoalkane and a new bromine radical, continuing the chain reaction (propagation). youtube.com The reaction is terminated when two radicals combine. youtube.comyoutube.com

While less common for aryl halides compared to alkyl halides, under specific conditions, the bromine atom of this compound could potentially participate in radical-initiated transformations. The relative reactivity of different types of hydrogens in radical reactions can vary significantly. For instance, bromine radicals are much more selective in abstracting tertiary hydrogens over secondary or primary hydrogens. youtube.com

Transformations Involving the Carboxylate Ester Group

The methyl carboxylate group at the C-3 position offers another handle for chemical modification. One of the most common transformations of esters is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation can be useful for subsequent reactions or for altering the solubility and other physical properties of the molecule.

For instance, furan-3-carboxylic acid can be prepared from a suitable precursor by treatment with a sodium hydroxide solution. researchgate.net Furthermore, esters can be converted to amides by reaction with amines.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-bromo-5-methylfuran-3-carboxylic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then expels the methoxide (B1231860) ion to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is an equilibrium process where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Table 1: General Conditions for Ester Hydrolysis

| Condition Type | Reagents | Product |

|---|---|---|

| Basic (Saponification) | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 2-Bromo-5-methylfuran-3-carboxylic acid |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For furan-based esters, processes using alkaline carbonates like potassium carbonate have been shown to be effective. google.com The reaction involves heating this compound with an excess of the desired alcohol (e.g., ethanol, isopropanol) in the presence of the catalyst. The equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product as it forms. This method provides a direct route to various alkyl 2-bromo-5-methylfuran-3-carboxylates.

Table 2: Typical Reagents for Transesterification

| Catalyst Type | Reagents | Generic Product |

|---|---|---|

| Base-Catalyzed | R'-OH, K₂CO₃ (or other base), Heat | Alkyl 2-bromo-5-methylfuran-3-carboxylate |

Reductions to Aldehyde or Alcohol Derivatives

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to the primary alcohol, (2-bromo-5-methylfuran-3-yl)methanol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. chemistrysteps.commasterorganicchemistry.com The reaction generally requires an excess of the hydride reagent to ensure full conversion of the ester. chemistrysteps.com

Partial reduction of the ester to the corresponding aldehyde, 2-bromo-5-methylfuran-3-carbaldehyde, is more delicate. It can be accomplished using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation, as it can deliver a single hydride equivalent to the ester, which upon aqueous workup yields the aldehyde. masterorganicchemistry.com Maintaining a low temperature (e.g., -78 °C) is crucial to prevent over-reduction to the alcohol. masterorganicchemistry.com Given the presence of a bromo-substituent, selective reduction of the ester group without affecting the carbon-bromine bond is possible with reagents like DIBAL-H or borane-tetrahydrofuran (B86392) (BH₃:THF). rsc.org

Table 3: Reduction of the Ester Group

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O |

Amidation and Other Carboxyl Group Derivatizations

The ester can be converted into an amide, 2-bromo-5-methylfuran-3-carboxamide, through several routes. Direct amidation can be achieved by heating the ester with an amine, sometimes in the presence of a Lewis acid catalyst. mdpi.com However, this method can require high temperatures. mdpi.com

A more common approach involves a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. Direct reaction between a carboxylic acid and an amine without a coupling agent is generally inefficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. wikipedia.org

Table 4: General Amidation Strategies

| Starting Material | Method | Reagents |

|---|---|---|

| Ester | Direct Aminolysis | Amine (R'R''NH), Heat, +/- Catalyst |

| Carboxylic Acid | Coupling Agent | Amine (R'R''NH), DCC or HATU |

Reactivity of the Methyl Group at the Furan C-5 Position

The methyl group at the C-5 position of the furan ring exhibits reactivity characteristic of a benzylic or allylic carbon, making it a target for functionalization through radical reactions.

Side-Chain Halogenation (e.g., Bromination of the Methyl Group)

The methyl group on the furan ring can undergo free-radical halogenation, most commonly bromination, to yield Methyl 2-bromo-5-(bromomethyl)furan-3-carboxylate. The preferred reagent for this type of selective side-chain bromination is N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign solvent such as methyl acetate, and requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light. wikipedia.orggoogle.com

The mechanism, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. wikipedia.org This radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized furan-methyl radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the bromomethyl product and a new bromine radical, propagating the chain reaction. masterorganicchemistry.com The selectivity for the side-chain over the furan ring is achieved because the radical intermediate is stabilized by the adjacent furan ring system.

Table 5: Conditions for Side-Chain Bromination

| Transformation | Reagent | Initiator | Solvent |

|---|

Further Functionalization of the Halogenated Methyl Group

The resulting 5-(bromomethyl) group is a versatile handle for further synthetic modifications. As a primary benzylic-type halide, it is highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide array of functional groups.

For example, reaction with hydroxide or alkoxide ions can produce the corresponding alcohol or ether. Treatment with sodium cyanide would yield the nitrile, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain. Amines can displace the bromide to form primary, secondary, or tertiary amines, and reaction with sodium azide (B81097) followed by reduction provides another route to primary amines. These transformations significantly expand the synthetic utility of the parent molecule, allowing for the construction of more complex furan derivatives.

Table 6: Examples of Nucleophilic Substitution on the Bromomethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH (aq) | Alcohol (-CH₂OH) |

| Alkoxide | NaOR' | Ether (-CH₂OR') |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

| Amine | R'R''NH | Amine (-CH₂NR'R'') |

Electrophilic and Cycloaddition Reactions of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. However, the substituents on the ring play a crucial role in modulating its reactivity. In the case of this compound, the interplay of the electron-donating methyl group at the 5-position and the electron-withdrawing bromo and methyl carboxylate groups at the 2- and 3-positions, respectively, dictates the regioselectivity and rate of these reactions.

The presence of a bromine atom at the 2-position of the furan ring in this compound opens up avenues for a variety of subsequent chemical transformations. While the furan ring itself can undergo further electrophilic substitution, the bromine atom is a versatile handle for introducing additional functional groups, primarily through metal-catalyzed cross-coupling reactions.

More synthetically valuable are the reactions that occur at the C-Br bond. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful methods for forming new carbon-carbon bonds. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or vinyl group at the 2-position of the furan ring.

Table 1: Potential Furan Ring Modifications via Cross-Coupling Reactions

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | Methyl 2-aryl-5-methylfuran-3-carboxylate |

| Stille Coupling | Organostannane | Methyl 5-methyl-2-(organo)furan-3-carboxylate |

| Heck Coupling | Alkene | Methyl 5-methyl-2-vinylfuran-3-carboxylate |

| Sonogashira Coupling | Terminal alkyne | Methyl 2-alkynyl-5-methylfuran-3-carboxylate |

These transformations highlight the utility of the bromo substituent as a synthetic linchpin for the elaboration of the furan core, leading to a diverse array of more complex molecules. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. rsc.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. organic-chemistry.org In this reaction, the furan ring can act as the diene component. The reactivity of furans in Diels-Alder reactions is significantly influenced by the electronic nature of their substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups decrease it. organic-chemistry.org

In this compound, the electron-withdrawing bromo and methyl carboxylate groups are expected to decrease the reactivity of the furan ring as a diene in a normal electron-demand Diels-Alder reaction. The Diels-Alder reaction is a concerted process where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing substituents on the furan ring lower the energy of its HOMO, leading to a larger energy gap with the LUMO of a typical electron-poor dienophile (e.g., maleic anhydride (B1165640), N-substituted maleimides), thus slowing down the reaction.

Despite this reduced reactivity, Diels-Alder reactions with highly reactive dienophiles might still be possible, potentially requiring elevated temperatures or the use of Lewis acid catalysis to accelerate the reaction. The regioselectivity of the cycloaddition would be influenced by the substitution pattern on the furan ring.

Theoretical studies on the Diels-Alder reaction of 3-bromofuran (B129083) have shown that the reaction can proceed with high regio- and stereoselectivity. rsc.org The presence of the bromine atom can lead to steric hindrance, favoring the formation of one stereoisomer over another. rsc.org In the case of this compound, the cycloaddition would likely occur across the 2,5-positions of the furan ring, leading to a 7-oxabicyclo[2.2.1]heptene derivative.

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Dienophile | Expected Reactivity | Potential Product Structure |

| Maleic Anhydride | Low to Moderate | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

| N-Phenylmaleimide | Low to Moderate | N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative |

| Dimethyl acetylenedicarboxylate | Low | 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative |

It is important to note that the initial cycloadducts from Diels-Alder reactions of furans can undergo subsequent transformations. For instance, they can be converted to the corresponding aromatic compounds by dehydration or deoxygenation, providing a route to substituted benzene (B151609) derivatives. Research has shown that even electron-poor furans, such as furoic acids and their esters, can participate in Diels-Alder reactions, particularly when carried out in water or with activation of the substituents. nih.gov

Other cycloaddition reactions, such as [3+2] cycloadditions, are also a feature of furan chemistry, leading to the formation of five-membered heterocyclic rings. mdpi.com The feasibility of such reactions with this compound would depend on the specific 1,3-dipole used and the reaction conditions.

Applications As a Versatile Synthetic Building Block and Intermediate

Precursor to Complex Furan-Containing Heterocyclic Systems

The inherent reactivity of Methyl 2-bromo-5-methylfuran-3-carboxylate facilitates its use in the synthesis of more intricate furan-containing structures. This includes the generation of polysubstituted furans, as well as fused and spirocyclic systems.

The synthesis of polysubstituted furan (B31954) derivatives is a key area where this compound demonstrates its value. researchgate.net The bromine atom at the C2 position can be readily displaced or utilized in various coupling reactions to introduce a wide range of functionalities. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon bonds, thereby attaching aryl, heteroaryl, or alkyl groups to the furan ring.

Furthermore, the ester group at the C3 position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations. Alternatively, the ester can be reduced to an alcohol, opening up further synthetic possibilities. This dual reactivity allows for a modular approach to the synthesis of highly functionalized furans with precise control over the substitution pattern.

While specific examples of using this compound for the construction of fused and spirocyclic architectures are not extensively detailed in the provided search results, the general principles of furan chemistry suggest its potential in this area. The functional handles on the molecule could be exploited in intramolecular reactions to build additional rings. For example, after suitable modification of the ester group and the introduction of a side chain via the bromo position, an intramolecular Heck reaction or a ring-closing metathesis could potentially lead to the formation of a fused ring system.

Similarly, the synthesis of spirocyclic compounds could be envisaged through multi-step sequences. This might involve the elaboration of the furan core with functionalities that can participate in a spirocyclization event, such as a Dieckmann condensation or a Michael addition-initiated ring closure. The development of such synthetic strategies would further underscore the versatility of this building block.

The furan scaffold of this compound can be incorporated into larger, multi-ring heterocyclic systems like oxadiazoles (B1248032) and indazoles. ijper.orgmdpi.com For the synthesis of furan-containing oxadiazoles, the carboxylic acid derivative of the parent compound can be converted into a hydrazide. This hydrazide can then be cyclized with various reagents, such as carbon disulfide or cyanogen (B1215507) bromide, to form the 1,3,4-oxadiazole (B1194373) ring. ijper.org The resulting molecule would feature the furan ring directly attached to the oxadiazole core.

In the case of indazoles, the synthesis often involves the reaction of a suitably substituted furan derivative with a hydrazine (B178648). mdpi.com For instance, a derivative of this compound could be modified to contain a leaving group ortho to a carbonyl functionality, which could then undergo condensation and cyclization with a hydrazine to form the indazole ring fused or linked to the furan. Cobalt(III)-catalyzed C-H bond functionalization cascades represent a modern approach to synthesizing indazoles, which could potentially be adapted for furan-containing substrates. nih.gov

Utility in the Rational Design and Synthesis of Biologically Relevant Molecules (as a building block)

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable starting material for medicinal chemistry programs.

A significant application of furan-containing scaffolds is in the development of enzyme inhibitors. Notably, derivatives of this compound have been investigated as inhibitors of bacterial cystathionine-γ-lyase (bCSE). nih.govresearchgate.net This enzyme is a key producer of hydrogen sulfide (B99878) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netmdpi.com Inhibition of bCSE has been shown to enhance the sensitivity of these bacteria to antibiotics, suggesting a promising strategy to combat antibiotic resistance. nih.govresearchgate.netmdpi.com

For example, 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), a known bCSE inhibitor, is synthesized from a derivative of this compound. nih.govmdpi.com The synthesis involves the initial preparation of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, which is then reacted with 6-bromoindole. mdpi.com This highlights the utility of the furan core as a scaffold to which other pharmacophoric groups can be attached.

| Inhibitor | Target Enzyme | Significance | Reference |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial cystathionine-γ-lyase (bCSE) | Potentiates the effect of antibiotics on pathogenic bacteria. | nih.govresearchgate.netmdpi.com |

The adaptability of the this compound core makes it an excellent scaffold for the generation of compound libraries for pharmacological screening. nih.govresearchgate.net By systematically varying the substituents at the C2 and C3 positions, a diverse collection of molecules can be synthesized. This diversity is crucial in the early stages of drug discovery for identifying hit compounds with desired biological activities.

The ability to perform a wide range of chemical transformations on this starting material allows for the exploration of a vast chemical space. For instance, a library of compounds could be created by reacting the bromo-furan with a panel of boronic acids via Suzuki coupling, followed by amidation of the carboxylic acid with a variety of amines. This combinatorial approach can rapidly generate a large number of structurally diverse molecules, increasing the probability of discovering novel therapeutic agents.

Building Blocks for Transformable Protecting Groups

While direct and extensive research specifically detailing the use of this compound as a precursor for transformable protecting groups is limited, the inherent chemical functionalities of the molecule suggest its potential in this area. The furan nucleus itself is a key structural motif in a number of biologically active compounds and can be manipulated under various reaction conditions. ijabbr.comutripoli.edu.ly The bromo- and ester-substituents on the furan ring of this compound offer handles for attachment to and subsequent cleavage from functional groups in a larger molecule, a fundamental concept in protecting group chemistry.

The development of protecting groups that can be altered into other useful functionalities, known as transformable protecting groups, is an area of active research. The furan ring within this compound could theoretically be employed in Diels-Alder reactions, a common strategy for both protection and transformation.

Contributions to Materials Science and Polymer Chemistry

The field of materials science is increasingly looking towards renewable and functional building blocks for the creation of novel materials. Furan derivatives, in general, are recognized for their potential in developing new materials, including conjugated polymers and resins with unique properties. numberanalytics.com

Monomeric Units for Specialty Polymers

Substituted furans are valuable monomers for the synthesis of specialty polymers. numberanalytics.com The specific structure of this compound, with its reactive bromine site, lends itself to various polymerization techniques. Although direct polymerization studies of this specific monomer are not widely reported, the principles of furan chemistry allow for informed speculation on its potential.

The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These types of polymers, which incorporate furan rings, are of interest for applications in organic electronics. numberanalytics.com The methyl and carboxylate groups can influence the solubility and processing characteristics of the resulting polymers.

Table 1: Potential Polymerization Approaches for this compound

| Polymerization Technique | Reactive Site | Potential Polymer Type |

| Cross-Coupling (e.g., Suzuki, Stille) | C-Br bond | Conjugated Polymers |

| Metal-Catalyzed Polymerization | Furan ring opening | Polyesters, Polyamides |

This table is based on established reactivity of furan derivatives and is intended to illustrate the potential of this compound as a monomer.

Components in Functional Materials Development

The development of functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. Furan derivatives are utilized as intermediates for a range of specialty chemicals, including dyes and pigments. slideshare.net The electronic properties of the furan ring in this compound, modulated by its substituents, could be harnessed in the design of functional materials.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and chemical literature has revealed a significant lack of detailed experimental data for the chemical compound this compound. Despite its availability from several chemical suppliers and the assignment of a CAS number (345891-28-3), in-depth spectroscopic and analytical characterization of this specific molecule does not appear to be published in readily searchable formats.

Consequently, the creation of a detailed article focusing on the advanced spectroscopic characterization and analytical methodologies for this compound, as per the requested outline, cannot be fulfilled at this time. The required scientifically accurate and detailed research findings, particularly concerning its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, are not available in the public domain.

Information from chemical vendors is limited to basic properties such as molecular formula (C₇H₇BrO₃) and molecular weight (approximately 219.03 g/mol ). While some databases provide predicted data, such as calculated collision cross-sections for mass spectrometry, this information is theoretical and does not substitute for experimental results.

The requested detailed analysis, including 1D NMR (¹H NMR, ¹³C NMR), 2D NMR (COSY, HSQC, HMBC, NOESY), and various mass spectrometry techniques (HRMS, GC-MS, ESI-MS), necessitates access to primary research data that is currently unavailable. Without these foundational experimental results, a scientifically rigorous and informative article on the spectroscopic and analytical properties of this compound cannot be responsibly generated.

Further research, potentially through direct laboratory analysis or the publication of synthetic and characterization studies involving this compound, would be required to provide the specific data needed to address the user's request.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. An IR spectrum provides information about the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. A Raman spectrum, on the other hand, is based on the inelastic scattering of monochromatic light. Together, they offer a comprehensive vibrational profile of a compound.

For Methyl 2-bromo-5-methylfuran-3-carboxylate , the expected characteristic vibrational modes would include:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.

C-O Stretching: Bands associated with the ester C-O and furan (B31954) ether C-O bonds, usually found in the 1000-1300 cm⁻¹ region.

C=C Stretching: Vibrations of the furan ring's carbon-carbon double bonds, expected to appear in the 1500-1650 cm⁻¹ range.

C-H Stretching: Signals from the methyl group and any aromatic C-H bonds on the furan ring, typically observed around 2850-3100 cm⁻¹.

C-Br Stretching: A low-frequency vibration, usually below 700 cm⁻¹.

Despite the predictability of these general regions, no specific experimental IR or Raman spectra for This compound have been published in peer-reviewed literature. Therefore, a data table of observed vibrational frequencies cannot be compiled at this time.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

A crystallographic study of This compound would reveal the planarity of the furan ring, the orientation of the methyl and carboxylate substituents, and the spatial relationship of the bromine atom relative to the other functional groups.

However, a search of major crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the crystal structure of This compound has not been determined or reported. Consequently, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such calculations for Methyl 2-bromo-5-methylfuran-3-carboxylate would provide valuable insights into its stability and properties.

Geometry Optimization and Vibrational Analysis

A geometry optimization would determine the most stable three-dimensional arrangement of the atoms in this compound. This would be followed by a vibrational analysis to predict its infrared (IR) and Raman spectra. This analysis helps in identifying characteristic vibrational modes of the molecule. Although studies on similar molecules like furan (B31954) and its derivatives have been conducted, specific data for the title compound is not available. nih.govglobalresearchonline.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. While FMO analyses have been performed for various furan derivatives, none specifically focus on this compound. researchgate.netmdpi.com

Molecular Electrostatic Potential (MESP) Mapping

An MESP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is instrumental in predicting how the molecule will interact with other chemical species. For this compound, the MESP would show the electrostatic potential around the bromine atom, the ester group, and the furan ring. No such specific map has been published for this compound.

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors for this compound would offer a deeper understanding of its chemical behavior. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to study the step-by-step mechanism of chemical reactions involving this compound. This could include, for example, the mechanism of its synthesis or its participation in further chemical transformations. Research on the bromination of related compounds like methyl 2-methyl-3-furoate exists, but a detailed computational study of the reaction mechanisms for the title compound is not available. researchgate.net

Intermolecular Interactions and Crystal Packing Analyses (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into how molecules of this compound would pack in the solid state and the nature of the non-covalent interactions that hold the crystal together. While Hirshfeld surface analyses have been conducted for other brominated organic compounds and furan derivatives, a study on the crystal structure of this compound has not been found. nih.govnih.gov

of this compound and its Derivatives

Extensive research into the computational and theoretical properties of "this compound" and its derivatives has not yielded specific studies on in silico screening or molecular docking for this particular compound or its direct derivatives used as building blocks.

While the broader field of furan-containing compounds is of significant interest in medicinal chemistry, and numerous computational studies on various furan derivatives exist, specific research detailing the use of this compound as a scaffold or building block in molecular docking and in silico screening simulations is not available in the public domain based on a comprehensive search of scientific literature.

Computational chemistry techniques such as molecular docking are powerful tools for predicting the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. These methods are instrumental in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further experimental testing. The general process involves:

Target Identification and Preparation: A protein structure, often obtained from crystallographic data, is chosen as the target. The binding site of interest is defined.

Ligand Preparation: The three-dimensional structures of the small molecules (ligands), which would be derivatives of a building block like this compound, are generated and optimized.

Docking Simulation: A computational algorithm samples a vast number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The interactions are evaluated using a scoring function that estimates the binding energy. The results are then analyzed to identify the most promising candidates based on their predicted binding affinity and interaction patterns with key amino acid residues.

Although no specific examples for derivatives of this compound were found, it is plausible that this compound could serve as a versatile starting material for creating a library of derivatives for such computational studies. The bromo- and methyl-substituents on the furan ring, along with the methyl carboxylate group, offer multiple points for chemical modification to explore structure-activity relationships.

Future research may yet explore the potential of this compound derivatives in this capacity. However, at present, there are no specific findings to report in the scientific literature regarding their in silico screening or molecular docking studies.

Future Research Directions and Perspectives

Discovery of Novel Synthetic Transformations Involving Bromofuran Carboxylates

The inherent reactivity of the functional groups in Methyl 2-bromo-5-methylfuran-3-carboxylate opens the door to a wide array of synthetic transformations. The carbon-bromine bond is a key site for modification, primarily through cross-coupling reactions. Future research will likely focus on leveraging this reactivity to construct more complex molecular frameworks. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl substituents at the 2-position, a common strategy for synthesizing diverse furan (B31954) derivatives. numberanalytics.com Similarly, copper-catalyzed reactions, which are effective for the annulation of various groups onto furan rings, present another promising avenue. organic-chemistry.org

Beyond established coupling methods, there is an opportunity to explore novel cyclization and annulation strategies. organic-chemistry.org Research could investigate intramolecular reactions where a substituent, introduced via the ester or methyl group, reacts with the bromo-furan core to generate fused heterocyclic systems. Such furo-fused derivatives are of significant interest in medicinal chemistry. researchgate.net The development of one-pot reaction sequences starting from simpler acyclic precursors could also provide more efficient and sustainable routes to this and related bromofuran carboxylates. organic-chemistry.org

| Potential Transformation | Reagents/Catalysts | Expected Outcome |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Substituted bi-aryl or heteroaryl-furan structures |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl-substituted furans |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted furans |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted furans |

| Intramolecular Cyclization | Custom-designed substrates with reactive tethers | Fused furan-heterocyclic systems |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical research. carewellpharma.in Currently, the synthesis of this compound and its derivatives is largely focused on racemic methods. A significant and highly valuable future direction is the development of asymmetric syntheses to produce enantiomerically pure versions of this compound and its downstream products.

One approach involves the asymmetric catalysis of the furan-forming reaction itself. This could entail using chiral catalysts to control the stereochemistry during a cycloisomerization or cyclocondensation reaction. organic-chemistry.org Another strategy is the enantioselective transformation of the existing functional groups. For example, an asymmetric reduction of the ester to a chiral alcohol or a stereoselective reaction at a prochiral center introduced in a subsequent step could be explored. The development of modular platforms using chiral building blocks, which has been successful for other heterocyclic systems, could be adapted for furan carboxylates to systematically generate three-dimensional, lead-like compounds for drug discovery. acs.org

Expansion of Applications in Catalyst Development and Materials Science

Furan-based compounds are increasingly recognized for their potential as building blocks for advanced materials and as ligands in catalysis. numberanalytics.comijsrst.com this compound is a promising precursor in these domains. Its rigid heterocyclic core and multiple functionalization points make it an attractive candidate for the synthesis of novel ligands for transition metal catalysis. By modifying the ester and bromo positions, bidentate or tridentate ligands could be designed with tailored electronic and steric properties.

In materials science, furan derivatives are being explored for energy storage and biomedical applications. numberanalytics.com The Diels-Alder reaction, a powerful tool for forming six-membered rings from furans, offers a pathway to new polymers and functional materials. rsc.orgresearchgate.netwikipedia.org Future research could investigate the use of this compound as a monomer or a cross-linking agent in polymerization reactions. The resulting furan-containing polymers could exhibit unique thermal, electronic, or biodegradable properties, making them suitable for applications ranging from sustainable plastics to organic electronics. numberanalytics.comrsc.org

Advanced Integrated Spectroscopic and Computational Approaches

To fully unlock the potential of this compound, a deep understanding of its structural, electronic, and reactive properties is essential. Integrating advanced spectroscopic techniques with high-level computational methods provides a powerful paradigm for achieving this insight. manchester.ac.ukrsc.org

Future studies should employ a coupled experimental-theoretical approach. rsc.org This involves:

Detailed Spectroscopic Characterization: Acquiring comprehensive data using techniques like multi-nuclear NMR (¹H, ¹³C), FT-IR, and FT-Raman spectroscopy.

Quantum Chemical Calculations: Using methods such as Density Functional Theory (DFT) to model the molecular geometry, vibrational frequencies, and electronic properties (e.g., frontier molecular orbitals, molecular electrostatic potential). manchester.ac.ukias.ac.in

Reaction Mechanism Elucidation: Applying computational modeling to investigate the transition states and energy profiles of potential reactions, thereby predicting reactivity and guiding the design of new synthetic transformations. acs.org

Intermolecular Interaction Analysis: Using computational tools to study non-covalent interactions, which is crucial for understanding crystal packing, solvent effects, and potential binding to biological targets or catalyst surfaces. manchester.ac.ukrsc.org

This integrated approach will not only rationalize experimental observations but also accelerate the discovery of new reactions and applications by predicting the behavior of this versatile molecule. rsc.orgias.ac.in

Role in Emerging Areas of Chemical Research

The furan motif is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. numberanalytics.comnih.gov The unique substitution pattern of this compound makes it an ideal starting point for creating libraries of novel compounds for biological screening.

Emerging areas where this compound could play a significant role include:

Drug Discovery: Serving as a fragment or scaffold for the development of new therapeutic agents. acs.orgnih.gov The bromine atom acts as a convenient handle for elaboration, allowing for the systematic exploration of chemical space to optimize biological activity. acs.org

Sustainable Chemistry: Furan derivatives can often be sourced from renewable biomass, positioning them as key platform molecules for a green chemical industry. rsc.org Research into efficient syntheses of this compound from bio-based precursors could contribute to the development of more sustainable chemical processes.

Chemical Biology: Functionalized furans can be used as probes to study biological processes. The compound could be modified with fluorescent tags or reactive groups to investigate enzyme function or cellular pathways.

By leveraging its synthetic versatility, this compound is poised to become a valuable tool in addressing challenges across multiple disciplines of chemical science.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 2-bromo-5-methylfuran-3-carboxylate with high purity?

- Methodological Answer : The synthesis of brominated furan esters typically involves bromination of precursor furan derivatives. For example, methyl furan-3-carboxylate can be brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane under reflux. Reaction parameters (temperature, stoichiometry of brominating agents) must be tightly controlled to avoid over-bromination. Purification via column chromatography (using hexane/ethyl acetate gradients) and characterization via ¹H/¹³C NMR and mass spectrometry (MS) are critical to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., bromine’s deshielding effect on adjacent protons). ¹³C NMR confirms carbonyl (C=O) and brominated/methyl-substituted carbons.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns (distinct for bromine).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, especially critical if unexpected regioisomers form during synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electronic properties (e.g., Fukui indices) to predict sites for Suzuki-Miyaura or Ullmann couplings. Molecular docking simulations (using software like AutoDock) assess interactions with catalytic palladium complexes. Experimental validation involves monitoring coupling efficiency (via GC-MS or HPLC) under varying conditions (catalyst loading, solvent polarity) .

Q. What experimental approaches resolve contradictions in crystallographic data for brominated furan derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion artifacts can arise due to twinning or disordered solvent molecules. Strategies include:

- High-Resolution Data Collection : Synchrotron X-ray sources improve data quality.

- Refinement Tools : SHELXL’s TWIN and BASF commands model twinning, while SQUEEZE (in PLATON) accounts for disordered solvent .

- Comparative Analysis : Cross-validate with NMR and MS data to confirm molecular integrity.

Q. How does the electronic nature of bromine influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s electronegativity activates the furan ring toward nucleophilic attack. Kinetic studies (via ¹H NMR monitoring) under varying nucleophiles (e.g., amines, alkoxides) quantify substitution rates. Solvent effects (polar aprotic vs. protic) and temperature-dependent Arrhenius plots reveal activation parameters. Competing elimination pathways (e.g., dehydrohalogenation) are minimized using bulky bases like DBU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.